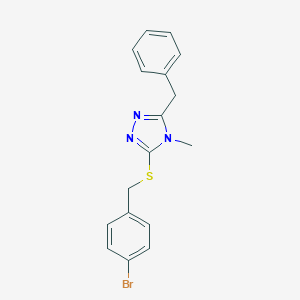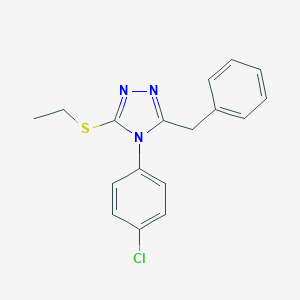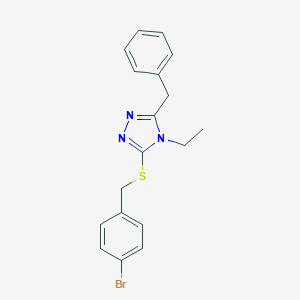
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the benzyl group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Introduction of the bromobenzyl group: The bromobenzyl group can be introduced through similar nucleophilic substitution reactions using 4-bromobenzyl halides.
Sulfur linkage: The sulfanyl linkage is typically formed through the reaction of thiol groups with appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where 1,2,4-triazole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the triazole ring suggests potential interactions with enzymes and receptors, while the benzyl and bromobenzyl groups may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-benzyl-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-benzyl-5-[(4-methylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Uniqueness
5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide is unique due to the presence of the bromobenzyl group, which can impart different chemical and biological properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties.
Propiedades
Fórmula molecular |
C17H16BrN3S |
|---|---|
Peso molecular |
374.3g/mol |
Nombre IUPAC |
3-benzyl-5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C17H16BrN3S/c1-21-16(11-13-5-3-2-4-6-13)19-20-17(21)22-12-14-7-9-15(18)10-8-14/h2-10H,11-12H2,1H3 |
Clave InChI |
YFVOXTZQKYHBJS-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
SMILES canónico |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(4-bromobenzyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B425130.png)
![3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B425131.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B425133.png)

![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B425136.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B425138.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B425140.png)
![2-{[5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B425141.png)
![4-{4-(3-methylphenyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B425142.png)

![2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B425145.png)
![N-(3-chlorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425148.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B425149.png)
